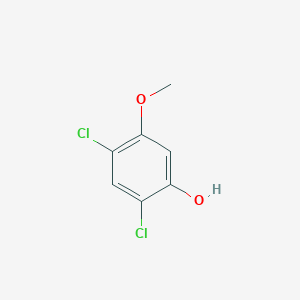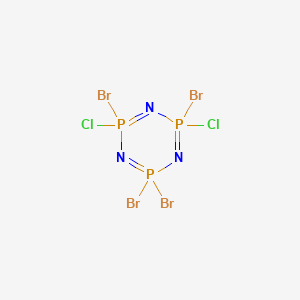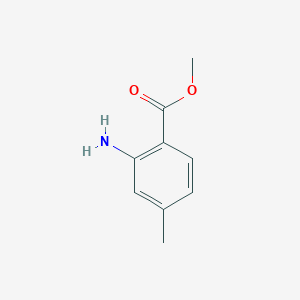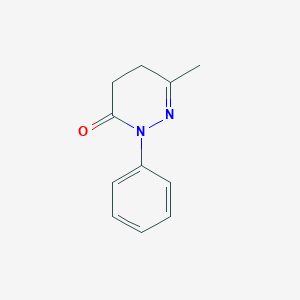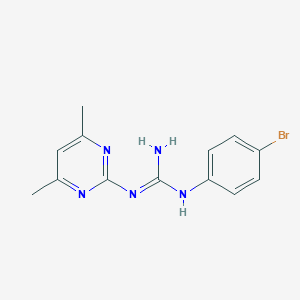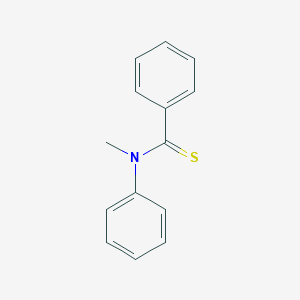
Barbituric acid, 5-isopropyl-5-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenobarbital was first synthesized in 1912 by the German chemist Emil Fischer. It was initially used as a treatment for insomnia, anxiety, and seizures. Today, it is still used as a treatment for seizures, particularly in children. Phenobarbital is also used in veterinary medicine to treat seizures in animals.
Mechanism of Action
Phenobarbital acts on the GABA-A receptor in the brain, which is responsible for regulating the activity of neurons. When phenobarbital binds to the GABA-A receptor, it enhances the activity of GABA, which in turn inhibits the firing of neurons. This results in a sedative and hypnotic effect.
Biochemical and physiological effects:
Phenobarbital has a number of biochemical and physiological effects on the body. It can cause drowsiness, sedation, and a feeling of relaxation. It can also cause muscle relaxation and reduce anxiety. In high doses, phenobarbital can cause respiratory depression, which can be life-threatening.
Advantages and Limitations for Lab Experiments
Phenobarbital has been used in a number of laboratory experiments to study its effects on the brain and nervous system. It is particularly useful in studying the mechanisms of epilepsy and other seizure disorders. However, phenobarbital has limitations in laboratory experiments, as it can have a number of side effects and can be toxic in high doses. Researchers must be careful to use appropriate doses and to monitor the animals or subjects carefully.
Future Directions
There are a number of future directions for research on phenobarbital. One area of interest is in developing new drugs that target the GABA-A receptor, which could potentially have fewer side effects than phenobarbital. Another area of interest is in developing new treatments for epilepsy and other seizure disorders, which could potentially be more effective and have fewer side effects than current treatments. Finally, there is interest in studying the long-term effects of phenobarbital use, particularly in children, to better understand its safety and efficacy.
Synthesis Methods
Phenobarbital is synthesized from barbituric acid and diethyl malonate. The reaction involves the condensation of the two compounds to form a barbiturate intermediate. The intermediate is then treated with isopropylamine and propyl bromide to yield phenobarbital.
Scientific Research Applications
Phenobarbital has been extensively studied for its anticonvulsant properties. It is used to treat various types of seizures, including tonic-clonic seizures, partial seizures, and febrile seizures in children. Phenobarbital works by enhancing the activity of the neurotransmitter GABA, which inhibits the firing of neurons in the brain. In addition to its anticonvulsant properties, phenobarbital has also been studied for its potential use in treating anxiety, insomnia, and alcohol withdrawal.
properties
CAS RN |
17013-40-0 |
|---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-propan-2-yl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15) |
InChI Key |
HBRKBUUQAVYMSK-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)NC(=O)NC1=O)C(C)C |
Canonical SMILES |
CCCC1(C(=O)NC(=O)NC1=O)C(C)C |
Other CAS RN |
17013-40-0 |
synonyms |
5-Isopropyl-5-propylbarbituric acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








